molecular formula C11H12F3N B13050602 3,3-Difluoro-2-(3-fluorophenyl)piperidine

3,3-Difluoro-2-(3-fluorophenyl)piperidine

Cat. No.: B13050602
M. Wt: 215.21 g/mol
InChI Key: AMIYDZJZZOQSKZ-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-(3-fluorophenyl)piperidine is a fluorinated piperidine derivative with the molecular formula C₁₁H₁₂F₃N and a molecular weight of 215.22 g/mol . This compound is characterized by the presence of three fluorine atoms, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is used to replace hydrogen atoms with fluorine atoms . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.

Industrial Production Methods

Industrial production of 3,3-Difluoro-2-(3-fluorophenyl)piperidine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-(3-fluorophenyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated piperidine derivatives, while reduction may produce partially or fully reduced piperidine compounds .

Scientific Research Applications

3,3-Difluoro-2-(3-fluorophenyl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-(3-fluorophenyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-2-(3-fluorophenyl)piperidine is unique due to the presence of three fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions .

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

3,3-difluoro-2-(3-fluorophenyl)piperidine

InChI

InChI=1S/C11H12F3N/c12-9-4-1-3-8(7-9)10-11(13,14)5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2

InChI Key

AMIYDZJZZOQSKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)C2=CC(=CC=C2)F)(F)F

Origin of Product

United States

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